

# In-Depth Technical Guide: 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

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Compound of Interest

4-(2-Chloro-3-pyridyl)-4oxobutyronitrile

Cat. No.:

B1368586

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CAS Number: 890100-74-0

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This document provides a comprehensive technical overview of **4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile**, a pyridine-containing  $\beta$ -oxo nitrile of interest to researchers in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data in public literature, this guide integrates known structural properties with theoretical reactivity and plausible synthetic approaches based on related compounds.

## **Chemical Properties and Identifiers**

This section summarizes the key chemical identifiers and predicted physical properties for **4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile**.



| Identifier        | Value  | Source    |
|-------------------|--|-----------|
| CAS Number        | 890100-74-0                                      | [1][2][3] |
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> ClN <sub>2</sub> O | [2][3]    |
| Molecular Weight  | 194.62 g/mol                                     | [1][2]    |
| IUPAC Name        | 4-(2-chloropyridin-3-yl)-4-<br>oxobutanenitrile  | [2]       |
| InChI Key         | JLVICPHSNYPCOT-<br>UHFFFAOYSA-N                  | [1][2]    |
| Canonical SMILES  | C1=CC(=C(N=C1)Cl)C(=O)CC<br>C#N                  | [2]       |

| Predicted Physical<br>Properties | Value                          | Source |
|----------------------------------|--------------------------------|--------|
| Boiling Point                    | 372.5 ± 32.0 °C                | [3]    |
| Density                          | 1.275 ± 0.06 g/cm <sup>3</sup> | [3]    |

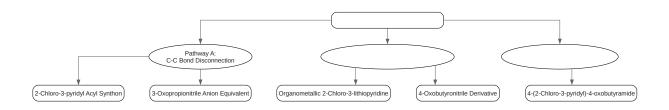
## **Synthesis and Retrosynthesis**

The synthesis of **4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile** presents challenges in achieving chemo- and regioselectivity due to the electron-deficient nature of the pyridine ring.[1] A logical retrosynthetic analysis suggests several potential synthetic routes.

## **Retrosynthetic Analysis**

The primary disconnection strategy focuses on the carbon-carbon bond of the  $\beta$ -ketonitrile, suggesting a 2-chloro-3-pyridyl acyl synthon and a 3-oxopropionitrile anion equivalent.[1] Alternative disconnections involve breaking the bond between the pyridine ring and the carbonyl carbon or forming the nitrile group late in the synthesis.[1]





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Plausible retrosynthetic pathways for the target molecule.

## **Plausible Synthetic Protocol**

While a specific, validated protocol for the synthesis of **4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile** is not readily available in the literature, a plausible approach involves the reaction of an activated 2-chloro-3-pyridyl carbonyl compound with a source of the butyronitrile sidechain. The following is a generalized, hypothetical protocol based on the synthesis of related aryl-oxobutyronitriles.

Disclaimer: This protocol is illustrative and requires optimization and validation.

Reaction: Acylation of a suitable 2-chloro-3-lithiopyridine or a related organometallic species with a derivative of 4-oxobutyronitrile.[1]

#### Materials:

- 2,3-Dichloropyridine
- n-Butyllithium (n-BuLi) in hexanes
- 4-Methoxy-4-oxobutyronitrile (or similar activated butyronitrile derivative)
- Anhydrous tetrahydrofuran (THF)



- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- · Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

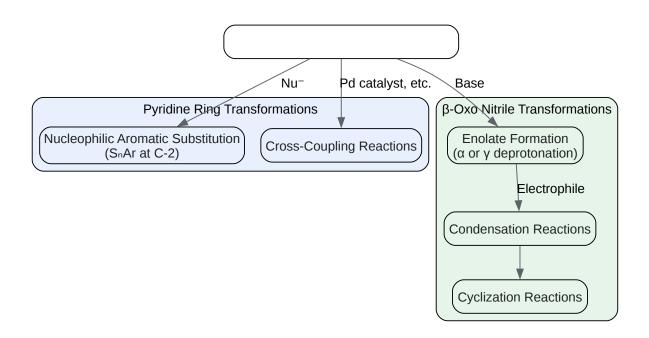
- A solution of 2,3-dichloropyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- A solution of n-BuLi in hexanes is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour to facilitate the formation of the 2-chloro-3-lithiopyridine intermediate.
- A solution of 4-methoxy-4-oxobutyronitrile in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
- The reaction is allowed to stir at -78 °C for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting material.
- The reaction is quenched by the slow addition of a saturated aqueous NH<sub>4</sub>Cl solution.
- The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with water and brine, then dried over anhydrous MgSO<sub>4</sub>.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield **4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile**.

## **Chemical Reactivity and Synthetic Utility**



**4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile** is a versatile scaffold due to its distinct structural features, which allow for a range of chemical modifications.[1]

- 2-Chloropyridine Ring: The chlorine atom at the C-2 position is a good leaving group, making this site susceptible to nucleophilic aromatic substitution (S<sub>n</sub>Ar) reactions. This allows for the introduction of various substituents, such as amino, alkoxy, or aryl groups.[1] The pyridine ring itself can also be functionalized.
- β-Oxo Nitrile Moiety: This functional group offers multiple reactive sites. The acidic α-protons
  (adjacent to the nitrile) and γ-protons (adjacent to the carbonyl) can be deprotonated to form
  enolates, which can then participate in a variety of carbon-carbon bond-forming reactions.[1]
  The ketone and nitrile groups can also undergo transformations like condensations and
  cyclizations, which are valuable for constructing fused heterocyclic systems.[1]



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### References

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- 2. 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile | C9H7ClN2O | CID 24723359 PubChem [pubchem.ncbi.nlm.nih.gov]
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